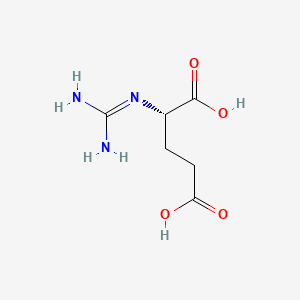
alpha-Guanidinoglutaric acid
描述
Alpha-Guanidinoglutaric acid (GGA) is a compound that functions as a linear mixed-type inhibitor of nNOS (neuronal nitric oxide synthase). It effectively inhibits the activity of nNOS with a Ki (inhibition constant) of 2.69 µM . It is a guanidino compound first found in cobalt-induced epileptogenic focus tissue in the cerebral cortex of cats .
Molecular Structure Analysis
Alpha-Guanidinoglutaric acid has a molecular formula of C6H11N3O4 and a molecular weight of 189.17 . It contains a total of 23 bonds, including 12 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 guanidine derivative, 2 primary amines (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
Alpha-Guanidinoglutaric acid is known to inhibit nNOS, thereby impeding the production of nitric oxide . It is also a generator of superoxide, hydroxyl radicals, and nitric oxide .Physical And Chemical Properties Analysis
Alpha-Guanidinoglutaric acid is a white crystalline solid . It has a melting point of 203°C and a boiling point of 120°C at 1mmHg .科学研究应用
Free Radical Generation and Epileptic Seizures
alpha-Guanidinoglutaric acid (alpha-GGA) has been identified as a compound that generates reactive oxygen species, such as superoxide and hydroxyl radicals in aqueous solutions. This activity is linked to neuronal depolarization and epileptogenicity, suggesting a role in the development of epileptic seizures. Its properties as a potent nitric oxide synthase inhibitor also indicate a significant influence on seizure mechanisms (Mori et al., 1995).
Biochemical Preparation and Potential Modifications
A practical procedure for the preparation of alpha-GGA is established, highlighting its potential to form a lactam in aqueous solutions. This lactam, known as 1-amidino-2-pyrrolidone-5-carboxylic acid, is proposed as a substitute for pyroglutamic acid in neuropeptides, which may modify their biological characteristics (Natelson, 1986).
Neurotransmitter Function and Seizure Mechanism
The involvement of alpha-GGA in the seizure mechanism has been studied, especially focusing on its effects on neurotransmitter levels like 5-hydroxytryptamine (serotonin). This interaction indicates a complex relationship between alpha-GGA and neurotransmitter function, potentially contributing to the initiation of seizures (Shiraga et al., 1986).
Role as a Nitric Oxide Synthase Inhibitor
alpha-GGA's role as a novel nitric oxide synthase inhibitor has been observed. It's found to be as effective as other well-known inhibitors and may be useful in studying the chemical nature of nitric oxide synthase and its physiological functions (Yokoi et al., 1994).
Exploration in Neural Disorders
Research has explored the transport characteristics of guanidino compounds like alpha-GGA at the blood-brain barrier and blood-cerebrospinal fluid barrier. This study is relevant to understanding how alpha-GGA and similar compounds are distributed in the brain under various conditions, which could be crucial in the context of neural disorders (Tachikawa & Hosoya, 2011).
安全和危害
未来方向
While the future directions for the research and application of alpha-Guanidinoglutaric acid are not explicitly mentioned in the retrieved sources, it is suggested that the free radical generation/reaction and energy generation by guanidino compounds, including alpha-Guanidinoglutaric acid, could play an important role in the brain .
属性
IUPAC Name |
(2S)-2-(diaminomethylideneamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-6(8)9-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)(H4,7,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVVRMJOHATSPD-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994232 | |
| Record name | N-Carbamimidoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Guanidinoglutaric acid | |
CAS RN |
73477-53-9 | |
| Record name | L-Glutamic acid, N-(aminoiminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073477539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbamimidoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



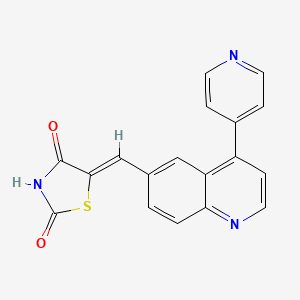
![1-Methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate](/img/structure/B1672349.png)
![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)
![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)
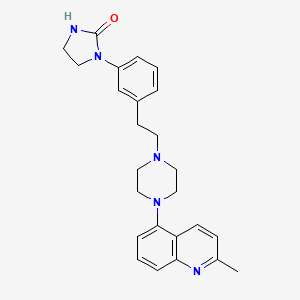
![2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide](/img/structure/B1672359.png)
![3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide](/img/structure/B1672360.png)
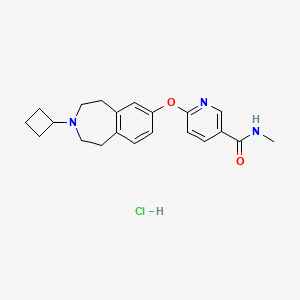
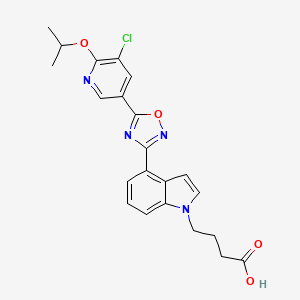
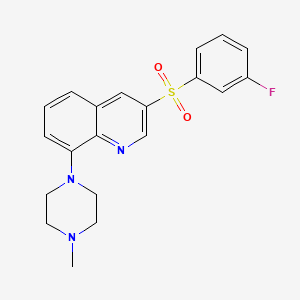
![3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide](/img/structure/B1672367.png)
![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)